2-(4-methoxyphenyl)-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine
CAS No.:
Cat. No.: VC20046938
Molecular Formula: C23H23N5O2
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-methoxyphenyl)-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine -](/images/structure/VC20046938.png)
Specification
Molecular Formula | C23H23N5O2 |
---|---|
Molecular Weight | 401.5 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)-N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
Standard InChI | InChI=1S/C23H23N5O2/c1-29-21-11-7-18(8-12-21)15-16-24-17-19-9-13-22(14-10-19)30-23-25-26-27-28(23)20-5-3-2-4-6-20/h2-14,24H,15-17H2,1H3 |
Standard InChI Key | GMGGQDVSVGWEMQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features three primary structural components:
-
4-Methoxyphenyl Group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position, contributing electron-donating effects that influence reactivity and solubility.
-
Benzyl Ether Linkage: A benzyl group connected via an oxygen atom to the tetrazole ring, creating a sterically demanding scaffold.
-
1-Phenyl-1H-Tetrazole-5-yl Moiety: A five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric equivalence to carboxylic acids.
The ethanamine backbone bridges the methoxyphenyl and benzyl-tetrazole groups, enabling conformational flexibility critical for molecular interactions.
Table 1: Hypothesized Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₂₃H₂₂N₄O₂ (predicted) |
Molecular Weight | ~402.45 g/mol (calculated) |
LogP (Lipophilicity) | ~3.2 (estimated via fragment-based methods) |
Hydrogen Bond Donors | 1 (tetrazole NH) |
Hydrogen Bond Acceptors | 6 (tetrazole N, ether O, methoxy O) |
Note: Experimental data on melting point, solubility, and spectral signatures (e.g., NMR, IR) are currently unavailable in non-restricted sources.
Synthesis and Chemical Reactivity
Reactivity Profile
-
Tetrazole Ring: Participates in electrophilic substitutions at the N1 position and undergoes cycloadditions due to its aromaticity.
-
Methoxy Group: Activates the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation).
-
Ethanamine Backbone: Susceptible to oxidation and acylation reactions.
Biological Activity and Mechanism
Table 2: Comparative Bioactivity of Tetrazole Derivatives
Compound | Target | IC₅₀ (nM) | Reference |
---|---|---|---|
Losartan | Angiotensin II Receptor | 1.3 | |
Cilostazol | Phosphodiesterase-3 | 200 | |
This Compound | Hypothetical Target | Pending | – |
Applications in Medicinal Chemistry
Drug Design Considerations
The compound’s structure aligns with principles of fragment-based drug design:
-
Tetrazole as a Carboxylic Acid Surrogate: Reduces ionization at physiological pH, enhancing oral bioavailability.
-
Methoxy Group: Improves solubility and modulates pharmacokinetic properties.
Challenges and Future Directions
Research Gaps
-
Synthetic Optimization: Scalable routes requiring milder conditions.
-
Target Identification: High-throughput screening to elucidate precise biological targets.
-
Toxicological Profiling: ADMET (absorption, distribution, metabolism, excretion, toxicity) studies.
Strategic Recommendations
-
Collaborate with academic labs for X-ray crystallography to resolve 3D structure.
-
Pursue patent filings to protect novel synthetic methodologies.
-
Initiate preclinical trials for lead optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume